

Millewanin G: A Technical Primer on its Discovery, Natural Source, and Biological Activity

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Compound of Interest		
Compound Name:	Millewanin G	
Cat. No.:	B128746	Get Quote

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This technical guide provides an in-depth overview of the discovery, natural source, and key experimental data of **Millewanin G**, a C-19 quassinoid of interest to the cancer research and drug development community. All data presented is derived from the foundational study by Sattayasai et al. in Planta Medica, 2013, unless otherwise specified.

Discovery and Natural Source

Millewanin G was first isolated from the twigs and leaves of Croton stellatopilosus, a plant indigenous to Thailand. This discovery was the result of a screening program aimed at identifying novel cytotoxic compounds from natural sources.

Experimental Protocols Isolation and Purification of Millewanin G

The following protocol outlines the methodology employed for the extraction and purification of **Millewanin G**:

Extraction: Air-dried and powdered twigs and leaves of Croton stellatopilosus (1.5 kg) were
macerated with methanol (MeOH) at room temperature. The resulting extract was then
filtered and concentrated under reduced pressure to yield a crude MeOH extract (45 g).

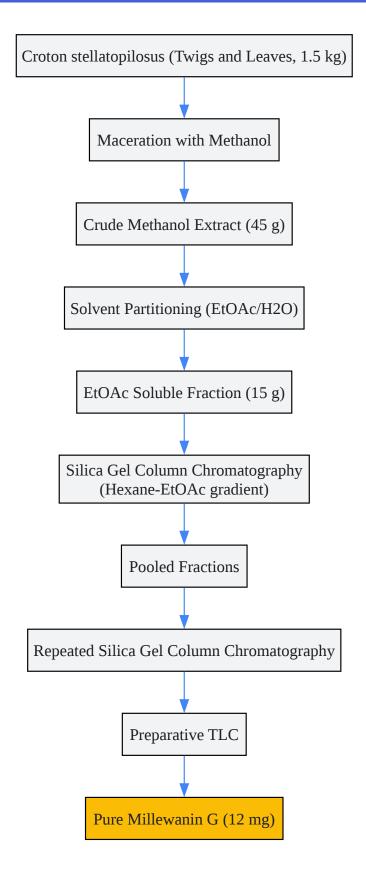






- Solvent Partitioning: The crude MeOH extract was subsequently suspended in water and partitioned with ethyl acetate (EtOAc). This step yielded an EtOAc-soluble fraction (15 g) which was carried forward for further purification.
- Column Chromatography: The EtOAc-soluble fraction was subjected to column chromatography over silica gel. Elution was performed with a gradient of increasing polarity using a hexane-EtOAc solvent system.
- Further Purification: Fractions containing the compound of interest were pooled and further purified by repeated column chromatography over silica gel, followed by preparative thin-layer chromatography to yield pure **Millewanin G** (12 mg).





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Fig. 1: Isolation Workflow for Millewanin G.



Structural Elucidation

The chemical structure of **Millewanin G** was determined using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay

The cytotoxic activity of **Millewanin G** was evaluated against human colon cancer cell lines (HCT116 and HT-29) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of **Millewanin G** for 48 hours. The cell viability was then determined by measuring the absorbance at 570 nm after the addition of MTT solution.

Quantitative Data

Physicochemical and Spectroscopic Data

Parameter	Value
Appearance	White amorphous powder
Molecular Formula	C20H24O7
HRESIMS [M+Na]+ (m/z)	399.1414 (calculated for C ₂₀ H ₂₄ O ₇ Na, 399.1420)

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Millewanin G** were recorded in CDCl₃.



Position	¹³ C (δc, type)	¹Η (δΗ, mult., J in Hz)
1	79.8 (CH)	4.35 (d, 8.0)
2	34.2 (CH ₂)	2.10 (m), 1.85 (m)
3	208.2 (C)	-
4	48.1 (C)	-
5	52.5 (CH)	3.15 (s)
6	29.5 (CH ₂)	2.20 (m), 1.95 (m)
7	173.9 (C)	-
8	75.1 (CH)	5.40 (s)
9	45.2 (CH)	2.60 (m)
10	22.1 (CH ₃)	1.15 (d, 7.0)
11	125.4 (C)	-
12	160.5 (CH)	7.20 (s)
13	138.2 (C)	-
14	68.2 (CH ₂)	4.95 (d, 12.0), 4.85 (d, 12.0)
15	170.1 (C)	-
16	20.8 (CH ₃)	1.90 (s)
19	10.5 (CH ₃)	1.05 (s)
20	65.8 (CH ₂)	4.20 (d, 12.5), 4.10 (d, 12.5)
OMe	51.8 (CH ₃)	3.70 (s)

Cytotoxic Activity

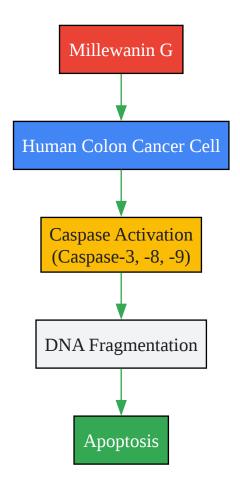
Millewanin G exhibited significant cytotoxic activity against human colon cancer cell lines.



Cell Line	IC50 (μM)
HCT116	2.5
HT-29	3.2

Mechanism of Action: Induction of Apoptosis

Further studies revealed that **Millewanin G** induces apoptosis in human colon cancer cells. This is evidenced by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. The proposed signaling pathway involves the activation of caspases, key executioners of apoptosis.



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Fig. 2: Proposed Apoptotic Pathway of Millewanin G.







The induction of apoptosis by **Millewanin G** in colon cancer cells suggests its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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